

CAS number for (1R,2R)-2-Fluorocyclopropanecarboxylic acid

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Compound of Interest

Compound Name:	(1R,2R)-2-Fluorocyclopropanecarboxylic acid
Cat. No.:	B170359

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An In-depth Technical Guide to **(1R,2R)-2-Fluorocyclopropanecarboxylic Acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2R)-2-Fluorocyclopropanecarboxylic acid, a fluorinated organic compound, is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid cyclopropane scaffold, combined with the stereospecific placement of a fluorine atom and a carboxylic acid group, imparts unique conformational constraints and electronic properties. This makes it a valuable synthon for the preparation of complex molecular architectures with tailored biological activities. The presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and known applications of **(1R,2R)-2-Fluorocyclopropanecarboxylic acid**.

Physicochemical Properties

A summary of the key physicochemical properties for **(1R,2R)-2-Fluorocyclopropanecarboxylic acid** is presented below. It is important to note that while the CAS number is specific to the (1R,2R) isomer, some experimental data in the public domain is for other stereoisomers like (1S,2R)-2-fluorocyclopropane-1-carboxylic acid. Computed properties are often provided for the general structure or a different stereoisomer.

Property	Value	Source
CAS Number	127199-13-7	Internal Database
Molecular Formula	C ₄ H ₅ FO ₂	[1]
Molecular Weight	104.08 g/mol	[1]
IUPAC Name	(1R,2R)-2-fluorocyclopropane-1-carboxylic acid	Internal Nomenclature
Appearance	White to off-white solid (presumed)	General knowledge
pKa	~3.8 (for (1S,2R) isomer)	
Solubility	Moderate aqueous solubility (for (1S,2R) isomer)	

Synthesis of (1R,2R)-2-Fluorocyclopropanecarboxylic Acid

The stereoselective synthesis of 2-fluorocyclopropanecarboxylic acids is a challenging yet crucial aspect of its application in pharmaceuticals. Several synthetic strategies have been developed, with a prominent method being the rhodium-catalyzed cyclopropanation.

Stereoselective Synthesis via Rhodium-Catalyzed Cyclopropanation

A highly effective method for the stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid involves the rhodium-catalyzed cyclopropanation of 1-fluoro-1-(phenylsulfonyl)ethylene with diazo esters.[\[1\]](#)[\[2\]](#) This approach provides good yields and high stereoselectivity.[\[1\]](#)

Experimental Protocol:

A detailed experimental protocol for a similar synthesis is described by Shibue and Fukuda (2014) for the dl-cis and the chiral forms. The general steps are outlined below:

- Preparation of the Catalyst Solution: A solution of the rhodium catalyst, such as $\text{Rh}_2(\text{OAc})_4$ or $[\text{Rh}(\text{O}_2\text{CCPh}_3)_2]_2$, is prepared in a suitable solvent like dichloromethane (CH_2Cl_2).^[3]
- Cyclopropanation Reaction: A solution of a diazo ester (e.g., ethyl diazoacetate) is added dropwise to a stirred solution of 1-fluoro-1-(phenylsulfonyl)ethylene and the rhodium catalyst at room temperature.^[3] The reaction mixture is stirred for a specified period.
- Work-up and Purification: The reaction mixture is concentrated in vacuo, and the residue is purified by flash chromatography to yield the cyclopropanated product.^[3]
- Desulfonylation and Hydrolysis: The resulting ethyl 2-fluoro-2-phenylsulfonylcyclopropanecarboxylate is then subjected to desulfonylation followed by hydrolysis to afford the target carboxylic acid.

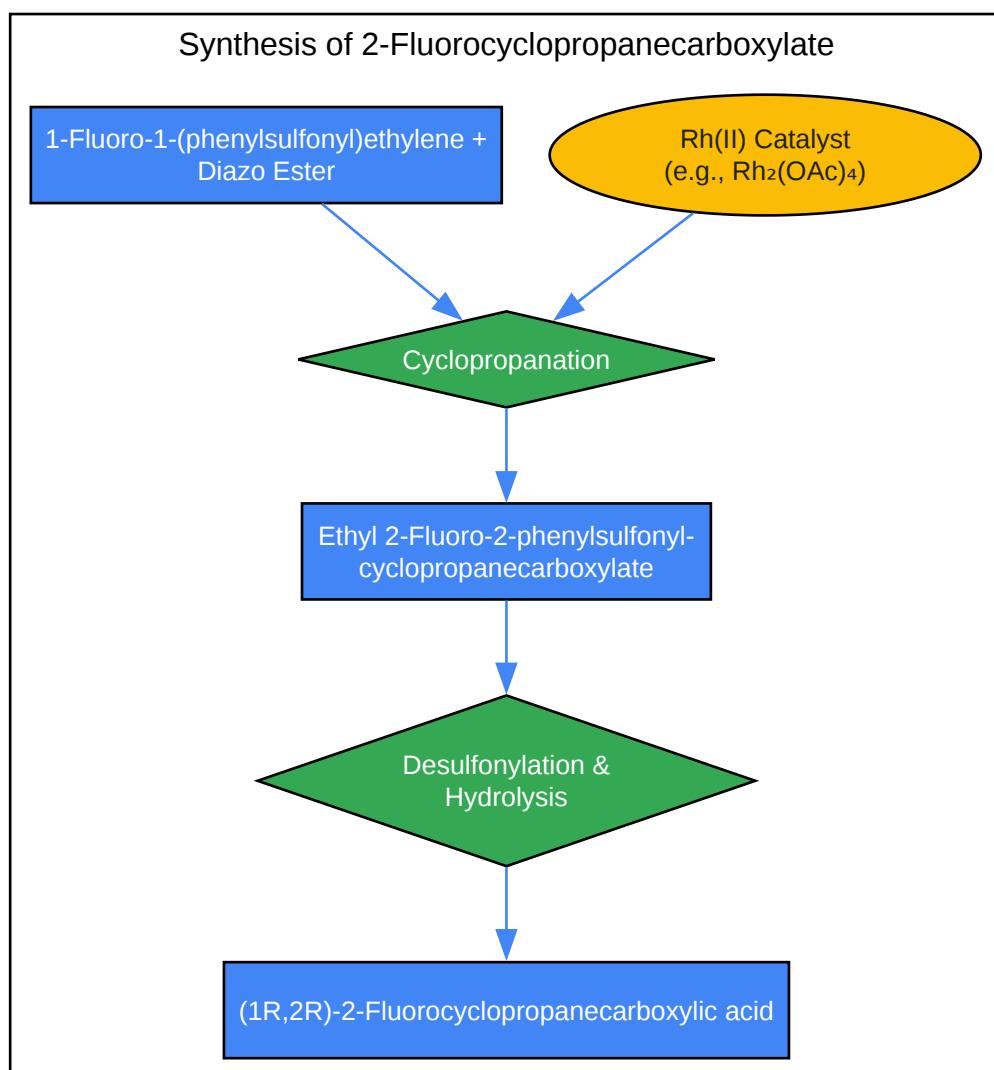
Reaction Parameters:

Catalyst	Diazo Ester	Solvent	Yield (%)	Diastereomeri c Ratio (trans:cis)
$\text{Rh}_2(\text{OAc})_4$	Ethyl diazoacetate	CH_2Cl_2	18	86:14
$[\text{Rh}(\text{O}_2\text{CCPh}_3)_2]_2$	Ethyl diazoacetate	CH_2Cl_2	78	-
$\text{Rh}_2(\text{OAc})_4$	l-Menthyl diazoacetate	CH_2Cl_2	-	>1:99

Data adapted from Shibue and Fukuda (2014).^[3] The use of a chiral auxiliary like l-menthol in the diazo ester can lead to high diastereoselectivity.^[3]

Synthesis Workflow

The following diagram illustrates a generalized workflow for the rhodium-catalyzed synthesis of a 2-fluorocyclopropanecarboxylate intermediate.



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Caption: Rhodium-catalyzed synthesis workflow.

Spectroscopic Data

Detailed spectroscopic data for the (1R,2R) isomer is not readily available in the public domain. However, based on the structure and data from similar compounds, the expected spectral characteristics are outlined below.

¹H NMR Spectroscopy

The ^1H NMR spectrum of **(1R,2R)-2-Fluorocyclopropanecarboxylic acid** is expected to show complex multiplets for the cyclopropyl protons due to geminal, vicinal, and long-range H-H and H-F couplings. The proton attached to the fluorinated carbon would exhibit a large doublet or doublets of doublets splitting pattern.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum will show four distinct signals. The carbonyl carbon will appear significantly downfield (around 170-180 ppm). The carbon bearing the fluorine atom will show a large one-bond C-F coupling constant.

Mass Spectrometry

The mass spectrum is expected to show the molecular ion peak $[\text{M}]^+$ and characteristic fragmentation patterns including the loss of COOH and fluorine.

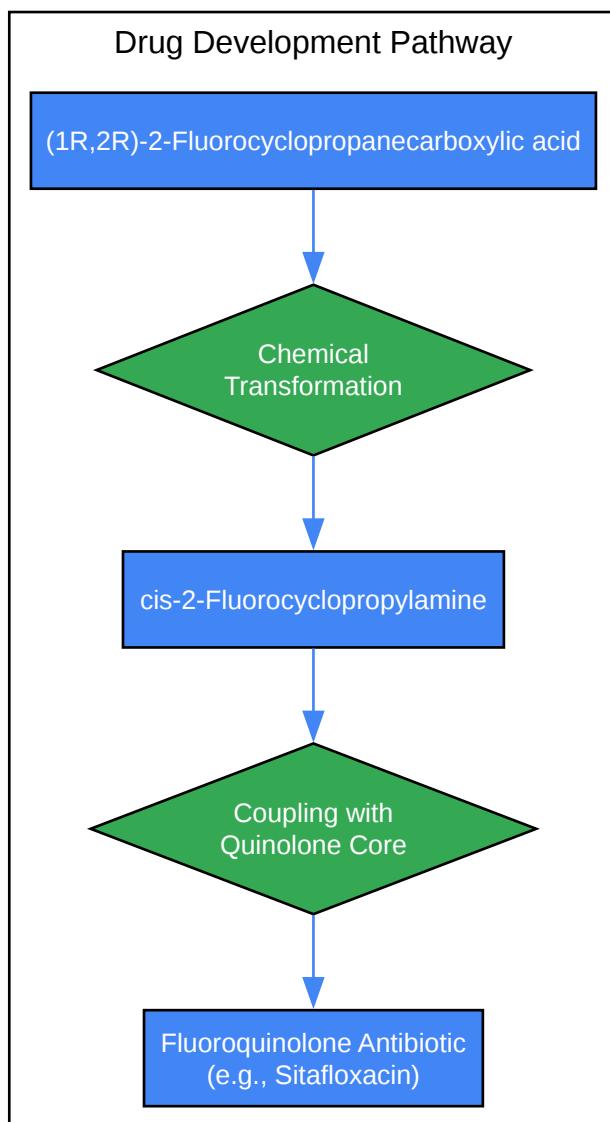
Biological Activity and Applications

(1R,2R)-2-Fluorocyclopropanecarboxylic acid and its stereoisomers are crucial intermediates in the synthesis of potent antibacterial agents, particularly fluoroquinolone antibiotics.^[4] The cis-2-fluorocyclopropylamine derived from this acid is a key component of the antibiotic sitafloxacin.^[5]

Derivatives incorporating the 2-fluorocyclopropyl moiety have demonstrated significant activity against a broad spectrum of bacteria, including resistant strains such as methicillin-resistant *Staphylococcus aureus* (MRSA) and penicillin-resistant *Streptococcus pneumoniae* (PRSP).^[6] The introduction of the fluorocyclopropyl group at the N-1 position of the quinolone core is known to enhance antibacterial activity.^[6]

Role in Drug Development Pathway

The following diagram illustrates the role of **(1R,2R)-2-Fluorocyclopropanecarboxylic acid** as a key building block in the development of fluoroquinolone antibiotics.



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Caption: Role in fluoroquinolone synthesis.

Conclusion

(1R,2R)-2-Fluorocyclopropanecarboxylic acid is a highly valuable chiral building block in modern drug discovery. Its stereoselective synthesis remains a key area of research, with rhodium-catalyzed cyclopropanation being a particularly effective strategy. The incorporation of this moiety into fluoroquinolone antibiotics has led to the development of potent drugs against resistant bacterial pathogens. Further exploration of this unique chemical entity is likely to yield novel therapeutic agents with improved pharmacological profiles.

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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. [researchgate.net](https://www.researchgate.net) [researchgate.net]
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